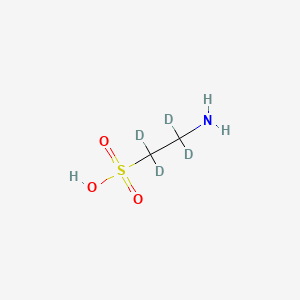![molecular formula C18H13I3N2O7 B583259 3-[(2-(Benzyloxycarbonyl)aminoacetyl)amino]-2,4,6-triiodoisophthalic Acid CAS No. 1796931-77-5](/img/structure/B583259.png)
3-[(2-(Benzyloxycarbonyl)aminoacetyl)amino]-2,4,6-triiodoisophthalic Acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-[(2-(Benzyloxycarbonyl)aminoacetyl)amino]-2,4,6-triiodoisophthalic Acid is a complex organic compound primarily used as an intermediate in the preparation of radiocontrast agents. This compound is characterized by its high molecular weight and the presence of multiple iodine atoms, which contribute to its radiopaque properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(2-(Benzyloxycarbonyl)aminoacetyl)amino]-2,4,6-triiodoisophthalic Acid typically involves multiple steps. One common method includes the reaction of 2,4,6-triiodoisophthalic acid with benzyloxycarbonyl-protected amino acids under specific conditions to form the desired product. The reaction conditions often require controlled temperatures and the use of specific solvents to ensure the purity and yield of the final product.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using optimized reaction conditions to maximize yield and minimize impurities. The process involves the use of large reactors and precise control of reaction parameters such as temperature, pressure, and pH. The final product is then purified using techniques such as crystallization or chromatography to achieve the desired purity levels.
Analyse Des Réactions Chimiques
Types of Reactions
3-[(2-(Benzyloxycarbonyl)aminoacetyl)amino]-2,4,6-triiodoisophthalic Acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can be performed to remove the iodine atoms or modify the functional groups.
Substitution: The iodine atoms in the compound can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation but generally involve controlled temperatures and specific solvents .
Major Products Formed
The major products formed from these reactions depend on the type of reaction performed. For example, oxidation reactions may yield carboxylic acids or ketones, while substitution reactions can produce derivatives with different functional groups .
Applications De Recherche Scientifique
3-[(2-(Benzyloxycarbonyl)aminoacetyl)amino]-2,4,6-triiodoisophthalic Acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of radiocontrast agents.
Biology: The compound’s radiopaque properties make it useful in imaging studies, allowing researchers to visualize biological structures and processes.
Medicine: As an intermediate in the production of radiocontrast agents, it plays a crucial role in medical imaging techniques such as X-rays and CT scans.
Industry: The compound is used in the manufacture of various industrial products that require radiopaque properties.
Mécanisme D'action
The mechanism of action of 3-[(2-(Benzyloxycarbonyl)aminoacetyl)amino]-2,4,6-triiodoisophthalic Acid is primarily related to its radiopaque properties. The iodine atoms in the compound absorb X-rays, making it visible in imaging studies. This allows for the detailed visualization of internal structures in medical imaging. The compound interacts with biological tissues without undergoing significant metabolic changes, ensuring its effectiveness as a contrast agent.
Comparaison Avec Des Composés Similaires
Similar Compounds
Iodixanol: Another radiocontrast agent with similar radiopaque properties.
Iohexol: A widely used contrast agent in medical imaging.
Iopamidol: Known for its use in various imaging techniques.
Uniqueness
3-[(2-(Benzyloxycarbonyl)aminoacetyl)amino]-2,4,6-triiodoisophthalic Acid is unique due to its specific structure, which allows for high radiopacity and stability. Its multiple iodine atoms provide excellent contrast in imaging studies, making it a valuable compound in the development of radiocontrast agents.
Propriétés
IUPAC Name |
2,4,6-triiodo-5-[[2-(phenylmethoxycarbonylamino)acetyl]amino]benzene-1,3-dicarboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13I3N2O7/c19-12-10(16(25)26)13(20)15(14(21)11(12)17(27)28)23-9(24)6-22-18(29)30-7-8-4-2-1-3-5-8/h1-5H,6-7H2,(H,22,29)(H,23,24)(H,25,26)(H,27,28) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RESMYSOGZLBACM-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)NCC(=O)NC2=C(C(=C(C(=C2I)C(=O)O)I)C(=O)O)I |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13I3N2O7 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
750.0 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![Benzyl 6-[1,3-dibenzyl-5-[[tert-butyl(dimethyl)silyl]oxymethyl]-2-oxoimidazolidin-4-yl]-6-triethylsilyloxyhexanoate](/img/structure/B583176.png)








![(E,E,E)-[(12-Bromo-3,7,11-trimethyl-2,6,10-dodecatrienyl)oxy]methyl]benzene](/img/structure/B583193.png)



